alpha,4-Dimethylbenzyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

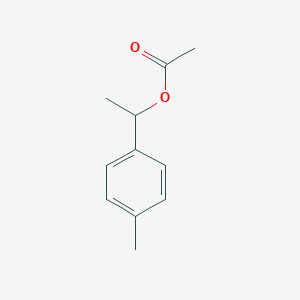

Alpha,4-Dimethylbenzyl acetate is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fragrance Industry

Alpha,4-Dimethylbenzyl acetate is widely recognized for its pleasant aroma, making it a valuable ingredient in the fragrance industry. Its applications include:

- Perfumes and Scented Products : It is used as a key component in various perfumes due to its sweet and floral scent profile, which enhances the overall fragrance experience .

- Cosmetics : The compound is incorporated into cosmetic products for its aromatic properties, contributing to the sensory appeal of lotions, creams, and other personal care items.

Pharmaceutical Applications

The compound serves as a vital intermediate in the synthesis of several pharmaceutical agents, particularly antihistamines and antiallergy medications. Notable applications include:

-

Synthesis of Bilastine : this compound is utilized in the preparation of bilastine, an antihistamine drug. The synthesis process involves using this compound as a precursor to create key intermediates necessary for bilastine production .

Step Description 1 Friedel-Crafts acylation of this compound with halogenated acetyl compounds to form intermediates. 2 Nucleophilic substitution reactions leading to the formation of bilastine through further chemical transformations.

Environmental Considerations

The synthesis methods involving this compound are designed to be environmentally friendly. Recent advancements focus on minimizing hazardous waste and utilizing cost-effective reagents . The processes are characterized by:

- Mild Reaction Conditions : The synthesis avoids harsh reaction environments, making it safer and more sustainable.

- Reduced Contamination Risks : By employing non-toxic reagents and optimizing reaction pathways, the environmental impact is significantly lowered.

Safety Assessments

Research has been conducted to evaluate the safety of this compound in various applications:

- Genotoxicity and Toxicological Studies : Studies indicate that when used within recommended limits, this compound poses no significant risk concerning genotoxicity or developmental toxicity .

- Flavoring Agent Usage : The World Health Organization (WHO) has evaluated its use as a flavoring agent and concluded that it does not present safety concerns at current consumption levels .

Case Study 1: Synthesis of Antihistamines

A notable case study highlighted the efficient use of this compound in synthesizing bilastine from simple precursors. The method demonstrated reduced costs and improved yield compared to traditional methods that utilized more hazardous reagents.

Case Study 2: Fragrance Development

In a study focusing on developing new fragrances for consumer products, this compound was blended with other aromatic compounds to create unique scent profiles that appealed to market trends.

Propiedades

Número CAS |

19759-40-1 |

|---|---|

Fórmula molecular |

C11H14O2 |

Peso molecular |

178.23 g/mol |

Nombre IUPAC |

1-(4-methylphenyl)ethyl acetate |

InChI |

InChI=1S/C11H14O2/c1-8-4-6-11(7-5-8)9(2)13-10(3)12/h4-7,9H,1-3H3 |

Clave InChI |

HOKHCDLSYKTSOU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C)OC(=O)C |

SMILES canónico |

CC1=CC=C(C=C1)C(C)OC(=O)C |

Key on ui other cas no. |

19759-40-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.